2-C-Methyl-D-erythritol 4-phosphate

Isoprenoid biosynthesis DXR kinetics Thermodynamic equilibrium

Researchers targeting the MEP pathway for antimicrobial discovery require stereochemically pure MEP, as racemic mixtures and pathway analogs (DXP, CDP-ME) fail to support IspD catalysis or IspF activation. This product delivers the authentic 2-C-methylerythritol scaffold essential for reproducible enzymatic studies. - Obligate IspD substrate with species-specific Km (43-178 µM); DXP or CDP-ME yield zero activity. - Unique IspF activator - 4.8-fold kcat/Km enhancement sustained >24 h at 20°C. - Thermodynamically favored intermediate (Keq = 45 ± 6), ensuring committed flux for metabolic engineering.

Molecular Formula C5H11O7P-2
Molecular Weight 214.11 g/mol
Cat. No. B1257611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-C-Methyl-D-erythritol 4-phosphate
Synonyms2-C-methyl-D-erythritol 4-phosphate
2-C-methyl-D-erythritol-4-phosphate
2-C-methylerythritol 4-phosphate
methyl-erythritol-4-phosphate
Molecular FormulaC5H11O7P-2
Molecular Weight214.11 g/mol
Structural Identifiers
SMILESCC(CO)(C(COP(=O)([O-])[O-])O)O
InChIInChI=1S/C5H13O7P/c1-5(8,3-6)4(7)2-12-13(9,10)11/h4,6-8H,2-3H2,1H3,(H2,9,10,11)/p-2/t4-,5+/m1/s1
InChIKeyXMWHRVNVKDKBRG-UHNVWZDZSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MEP: Branch-Point in Non-Mevalonate Isoprenoid Biosynthesis


2-C-Methyl-D-erythritol 4-phosphate (MEP) is a tetritol phosphate and the first dedicated intermediate of the methylerythritol phosphate (MEP) pathway, the alternative non-mevalonate route to isoprenoid precursors isopentenyl diphosphate and dimethylallyl diphosphate [1]. Produced by the NADPH-dependent rearrangement/reduction of 1-deoxy-D-xylulose 5-phosphate (DXP) catalyzed by DXP reductoisomerase (DXR/IspC), MEP is the substrate for IspD (MEP cytidylyltransferase) and also serves as a feed-forward activator of IspF [2]. The compound is absent from human metabolism and is essential in most eubacteria, including Mycobacterium tuberculosis, Francisella tularensis, Escherichia coli, and Plasmodium falciparum, establishing it as a high-value probe for antimicrobial drug discovery, metabolic engineering, and enzymatic screening [3].

MEP pathway enzyme assays (IspD, IspF kinetics and inhibition)
Antimicrobial target validation studies (bacterial essentiality, human absence)
Metabolic engineering of isoprenoid biosynthesis (committed intermediate, no vitamin diversion)

Why MEP Cannot Be Replaced by Pathway Analogs


Although the MEP pathway intermediates share a common biosynthetic route, functional interchange of MEP with its immediate precursor DXP, its downstream product CDP-ME, or the desmethyl analog erythritol 4-phosphate is not supported by quantitative biochemical evidence. Unlike DXP, MEP bears the 2-C-methylerythritol scaffold that is essential for allosteric activation of IspF [1]; DXP does not activate or stabilize IspF at equivalent concentrations. MEP is the dedicated cytidylyltransferase (IspD) substrate with species-specific Km values (43–178 µM) dictating pathway flux, a role that CDP-ME cannot fulfill due to irreversible downstream commitment [2]. Furthermore, the equilibrium of the DXR-catalyzed reaction (Keq = 45 ± 6) thermodynamically favors MEP formation over DXP, making MEP the kinetically and thermodynamically committed intermediate for all downstream isoprenoid biosynthesis [3]. Substitution with non-pathway phosphates or desmethyl analogs abolishes the 2-C-methylerythritol-dependent IspF enhancement and sustained enzyme stability (>24 h) [1].

MEP (target intermediate)
Analog or substitute
Allosteric activator of IspF; sustains >24 h enzyme activity at 20 °C
DXP: no activation or stabilization; CDP-ME: inactive; EP (desmethyl): only 1.3-fold activation, no stabilization
Obligate substrate for IspD cytidylyltransferase; strict 2‑C‑methylerythritol scaffold required
DXP, CDP-ME, and non-pathway phosphates are not competent substrates
Thermodynamically committed intermediate; equilibrium strongly favors MEP over DXP
DXP partitioning may not support downstream flux; reverse reaction disfavored

MEP vs. Analogs: Key Differentiating Evidence


Thermodynamic Equilibrium Favors MEP Over DXP

The DXR-catalyzed interconversion of DXP and MEP is reversible but strongly favors MEP formation. Recombinant E. coli DXR exhibits an equilibrium constant Keq = 45 ± 6 for the DXP→MEP direction at 150 µM NADPH, indicating that at equilibrium the MEP:DXP ratio is approximately 45:1 [1]. The forward rate constant (kcat = 116 ± 8 s⁻¹) and KM for DXP (115 ± 25 µM) confirm that DXP is efficiently channeled into MEP under steady-state conditions. In contrast, the reverse reaction (MEP→DXP) is kinetically disfavored, making MEP the functionally committed intermediate. Fosmidomycin, a substrate-mimic antibiotic, acts as a competitive inhibitor against DXP (Ki = 99–251 nM across species) but does not bind the MEP-binding conformation, further differentiating the two intermediates at the active-site level [2]. This thermodynamic bias is not observed for any other adjacent pair in the MEP pathway (e.g., no reversible equilibrium data exist for CDP-ME↔MEP), uniquely positioning MEP as the experimentally verifiable branch point.

Thermodynamic Equilibrium
Head-to-head
Keq = 45 ± 6 (MEP:DXP ≈ 45:1); kcat = 116 ± 8 s⁻¹; KM(DXP) = 115 ± 25 µM
MEP is the thermodynamically committed intermediate; DXP equilibrium strongly favors MEP formation.
Fosmidomycin discriminates DXP- vs MEP-bound enzyme states (Ki 99–251 nM); reverse reaction negligible.
Isoprenoid biosynthesis DXR kinetics Thermodynamic equilibrium

Pathogen-Specific IspD Affinity for MEP

MEP is the sole physiological substrate for IspD (2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase), which catalyzes the formation of CDP-ME using CTP as co-substrate. The Km for MEP varies significantly across pathogenic species, providing a quantitative basis for species-selective inhibitor design. In M. tuberculosis IspD, Km(MEP) = 43 µM and Km(CTP) = 92 µM, with a turnover number (kcat) of 3.4 s⁻¹ [1]. In F. tularensis IspD, Km(MEP) = 178 µM and Km(CTP) = 73 µM, with kcat = 1 s⁻¹ and a catalytic efficiency kcat/Km(MEP) = 3.4 × 10⁵ M⁻¹ min⁻¹ [2]. The 4.1-fold difference in Km(MEP) between Mtb and Ft IspD enzymes reflects diverged active-site architectures that can be exploited for pathogen-selective inhibitor development. Neither DXP, CDP-ME, nor any non-pathway analog serves as a competent substrate for IspD, as the enzyme exhibits strict specificity for the 2-C-methylerythritol scaffold and the 4-phosphate moiety [3].

Species-Specific IspD Affinity
Reported
M. tuberculosis IspD: Km(MEP) = 43 µM; F. tularensis IspD: Km(MEP) = 178 µM (4.1‑fold difference)
MEP is the obligate IspD substrate; species-variable Km supports pathogen-selective inhibitor profiling.
DXP, CDP-ME, and non-pathway analogs show zero activity as IspD substrates.
IspD cytidylyltransferase Substrate specificity Antimicrobial target validation

MEP-Exclusive Allosteric Activation of IspF

MEP uniquely activates and stabilizes the fifth MEP pathway enzyme IspF (2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase) through a feed-forward mechanism that no other pathway intermediate can replicate. At 500 µM MEP, the IspF-catalyzed rate of CMP formation increases 2-fold, and enzyme activity is sustained for >24 h; in the absence of MEP, only 11% activity remains after 30 min preincubation at 20°C [1]. MEP binding increases the substrate (CDPME2P) affinity 3.6-fold (Km reduced from 339 ± 32 µM to 93.8 ± 11 µM) and raises kcat 1.3-fold (from 60.6 to 80.7 min⁻¹), yielding a 4.8-fold increase in catalytic efficiency (kcat/Km) [1]. Critically, the immediate upstream precursor DXP at 500 µM shows zero activation or stabilization of IspF; the downstream intermediate CDP-ME is similarly inactive [1]. The 2-C-desmethyl analog erythritol 4-phosphate (EP) produces only a 1.3-fold activation and fails to sustain IspF activity, directly proving that the 2-C-methylerythritol scaffold of MEP is the essential pharmacophore for this regulatory function [1].

IspF Allosteric Activation
Head-to-head
MEP (500 µM): 4.8‑fold ↑ kcat/Km, >24 h stability DXP, CDP-ME: no activation; EP: 1.3‑fold, no stabilization
Only MEP induces physiologically relevant IspF activation and sustained stability; essential for allosteric inhibitor screening.
2‑C‑methylerythritol scaffold required; desmethyl analog EP fails to support full activation.
IspF cyclodiphosphate synthase Allosteric regulation Feed-forward activation

Stereochemical Definition of MEP by DXR

The DXR-catalyzed conversion of DXP to MEP proceeds with defined stereochemistry that distinguishes MEP from any chemically synthesized racemic mixture. Using [3-²H]DXP and [4S-²H]NADPH, it was demonstrated that the C1 pro-S hydrogen in MEP derives from C3 of DXP, with hydride attack occurring on the re face of the intermediate aldehyde; the 4S-hydride from NADPH is delivered, classifying DXR as a class B dehydrogenase [1]. This stereochemical outcome is conserved across species (confirmed in Synechocystis sp. PCC6803 and consistent with E. coli mechanistic data) [1][2]. In contrast, DXP lacks this stereochemical definition at C1, and non-enzymatically synthesized MEP contains mixed stereoisomers that dilute or abolish biological activity in downstream enzymatic steps. The defined stereochemistry is critical for MEP recognition by IspD and for the IspF allosteric activation described above; racemic or epimeric MEP analogs show reduced or absent biological function [3].

Stereochemical Definition
Class-level
C1 pro‑S hydrogen from DXP C3; re‑face hydride attack; 4S‑NADPH donor; class B dehydrogenase mechanism
Enzymatically produced MEP is stereochemically homogeneous; racemic mixtures contain ≥50% inactive isomer that confounds assays.
Conserved across species (Synechocystis, E. coli); non‑enzymatic synthesis yields mixed stereoisomers.
Stereochemistry DXR mechanism Dehydrogenase classification

MEP Pathway Essentiality and Human Absence

The MEP pathway, with MEP as its central intermediate, is essential for isoprenoid biosynthesis in most eubacteria but is entirely absent from human cells, which rely on the mevalonate pathway. In Mycobacterium smegmatis, conditional CRISPRi-mediated knockdown of IspD (the enzyme that consumes MEP) produces a strong bactericidal effect and profound colony morphology changes, while simultaneously increasing susceptibility to frontline anti-tubercular drugs including isoniazid and ethambutol [1]. In E. coli, deletion of DXR (which produces MEP) is lethal, and mutations that suppress this lethality require compensatory upregulation of alternative pathways, confirming that MEP production is unconditionally required under normal growth conditions [2]. In Salmonella enterica serovar Typhimurium, point mutations in all MEP pathway genes are lethal unless rescued by exogenous methylerythritol supplementation [3]. By contrast, human cell lines (HeLa, HEK293) show no growth impairment when exposed to MEP pathway inhibitors at concentrations exceeding 100× bacterial IC₅₀ values, directly attributable to the absence of MEP and its cognate enzymes [4]. This phylogenetic selectivity is a class-level property of the entire MEP pathway; however, MEP itself is the first intermediate that is structurally unique to the MEP pathway (DXP is also a precursor for thiamine biosynthesis), making MEP a cleaner selectivity marker than DXP.

Pathway Essentiality
Class-level
MEP pathway essential in bacteria (CRISPRi‑IspD bactericidal; DXR deletion lethal); absent from human cells; >100‑fold selectivity window
MEP uniquely reports MEP pathway integrity; human cells lack the pathway, supporting target‑selective probe use.
DXP also feeds thiamine/B6 biosynthesis; MEP is a cleaner selectivity marker.
Antimicrobial target Pathway essentiality Phylogenetic distribution

MEP: Branch Point for Isoprenoids and Vitamins

MEP occupies a unique metabolic branch point that is not shared by its immediate precursor DXP or its downstream product CDP-ME. While DXP is primarily committed to the MEP pathway via DXR, it also serves as a precursor for thiamine (vitamin B1) and pyridoxal (vitamin B6) biosynthesis in bacteria, creating a dual-pathway ambiguity that complicates metabolic flux analysis [1]. In contrast, MEP is exclusively dedicated to isoprenoid biosynthesis through the MEP pathway, with no known alternative metabolic fate. After conversion to CDP-ME by IspD, MEP-derived carbon is irreversibly committed to isoprenoid production, meaning that CDP-ME cannot redirect flux to non-isoprenoid metabolites [2]. Additionally, MEP itself can serve as an exogenous precursor for isoprenoid biosynthesis in engineered strains; supplementation with MEP rescues growth of E. coli DXR deletion mutants, whereas DXP supplementation does not, due to poor cellular uptake and metabolic diversion to thiamine [3]. This dual-branch property makes MEP the cleanest chemical probe for specifically interrogating MEP pathway flux without perturbing thiamine/pyridoxal homeostasis.

Metabolic Branch Point
Class-level
MEP: exclusively isoprenoid‑committed; DXP: partitions to thiamine (B1) and pyridoxal (B6) biosynthesis; CDP-ME: irreversible downstream commitment
MEP is the only intermediate that cleanly reports MEP pathway flux without confounding vitamin‑pathway crosstalk.
MEP rescues DXR deletion strains; DXP supplementation does not, due to metabolic diversion.
Metabolic branch point Vitamin biosynthesis Metabolic engineering

MEP: Key Research and Industrial Applications


IspD Inhibitor Screening and Kinetic Profiling

MEP is the obligate substrate for IspD enzymatic assays. Species-specific Km values (43 µM for M. tuberculosis, 178 µM for F. tularensis) necessitate sourcing of high-purity MEP to establish reproducible kinetic baselines for inhibitor IC₅₀ determination. Because IspD exhibits strict specificity for both the 2-C-methylerythritol scaffold and CTP as co-substrate [1][2], substitution with DXP or CDP-ME yields zero activity. Procurement of MEP enables direct comparison of inhibitor potency across orthologous IspD enzymes, supporting pathogen-selective drug discovery programs targeting the MEP pathway.

IspF Allosteric Activation and Inhibitor Discovery

MEP uniquely induces a 4.8-fold increase in IspF catalytic efficiency (kcat/Km) and sustains enzyme activity for >24 h at 20°C, while the upstream precursor DXP and downstream intermediate CDP-ME are completely inactive [1]. This allosteric activation permits screening for inhibitors that specifically target the physiologically relevant IspF-MEP complex, which is the form of the enzyme susceptible to feedback inhibition by farnesyl diphosphate (FDP) [1]. The desmethyl analog EP (erythritol 4-phosphate) produces only a 1.3-fold activation and cannot substitute for MEP in these assays, confirming that suppliers must provide the authentic 2-C-methylated scaffold for meaningful IspF studies [1].

Pathway Essentiality Validation and Target Deconvolution

Conditional knockdown of IspD (which consumes MEP) in M. smegmatis produces a strong bactericidal effect and increases susceptibility to frontline anti-tubercular drugs [1]. MEP is the preferred chemical probe for complementation and rescue experiments because, unlike DXP, it is not diverted into thiamine or pyridoxal biosynthesis [2]. Supplementation of DXR-deleted E. coli strains with exogenous MEP restores viability, directly confirming that MEP is the minimal isoprenoid precursor required downstream of the DXR step [3]. This application requires MEP of defined stereochemistry, as racemic mixtures contain ≥50% biologically inactive isomer.

Metabolic Engineering of Isoprenoid Biosynthesis

MEP serves as a quantifiable metabolic intermediate for engineering isoprenoid yields in microbial chassis. The equilibrium constant Keq = 45 ± 6 strongly favors MEP accumulation over DXP [1], making MEP pool size a reliable proxy for flux through the committed step of the MEP pathway. In engineered E. coli strains, MEP supplementation bypasses DXR bottlenecks, enabling direct feeding into the downstream CDP-ME→MEcDP→HMBDP→IPP/DMAPP cascade without perturbing thiamine homeostasis (a confounding effect seen with DXP supplementation) [2]. For industrial isoprenoid production, MEP's exclusive commitment to isoprenoid biosynthesis ensures that supplemented carbon is not lost to competing vitamin pathways.

Application
Selection Property
Validation Focus
IspD inhibitor screening
Obligate substrate with strict 2‑C‑methylerythritol scaffold specificity
Reproducible kinetic baselines; species‑specific Km context review
IspF allosteric activation studies
Exclusive feed‑forward activation by MEP; >24 h enzyme stabilization
Sustained IspF–MEP complex activity; allosteric inhibitor screening context
Pathway essentiality complementation
MEP pathway exclusivity (no human ortholog); no thiamine diversion
Rescue of DXR‑deleted strains; clean metabolic flux readout
Metabolic engineering of isoprenoid yields
Thermodynamically committed intermediate; equilibrium favors MEP
MEP pool as flux proxy; carbon committed to isoprenoids, no loss to B1/B6

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